molecular formula C19H27N5O3S B6454353 5-methyl-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine CAS No. 2549043-87-8

5-methyl-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine

Cat. No.: B6454353
CAS No.: 2549043-87-8
M. Wt: 405.5 g/mol
InChI Key: VUKQXLXBUJZTHX-UHFFFAOYSA-N
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Description

The compound 5-methyl-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine features a pyrimidine core substituted at position 5 with a methyl group and at position 2 with a methoxy-linked bicyclic octahydrocyclopenta[c]pyrrol scaffold. This bicyclic system is further modified by a sulfonyl group attached to a 1-isopropylimidazole moiety.

Properties

IUPAC Name

3a-[(5-methylpyrimidin-2-yl)oxymethyl]-2-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3S/c1-14(2)23-10-17(22-13-23)28(25,26)24-9-16-5-4-6-19(16,11-24)12-27-18-20-7-15(3)8-21-18/h7-8,10,13-14,16H,4-6,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKQXLXBUJZTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC23CCCC2CN(C3)S(=O)(=O)C4=CN(C=N4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Pyrimidine Modifications

The pyrimidine ring is a common scaffold in bioactive molecules. Below is a comparison with structurally related pyrimidine derivatives:

Compound Name Core Modification Functional Groups Synthesis Method (Reference)
Target Compound 5-methyl, 2-methoxy-bicyclic-sulfonyl-imidazole Methyl, methoxy, octahydrocyclopenta[c]pyrrol, sulfonyl, isopropylimidazole Likely multi-step coupling (inferred from analogs)
2-[[5-methoxy-10-methyl-1-(trifluoroacetyl)-spiro[indole-3,4'-piperidine]-6-yl]amino]pyrimidine Spiro[indole-3,4'-piperidine] linkage Trifluoroacetyl, spirocyclic indole-piperidine, phenylamino-pyridinylmethoxy Acid-catalyzed coupling in 2-propanol
5-(3,4-dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles Oxadiazole fused to dihydropyrimidinone Oxadiazole, dihydropyrimidinone, aryl substituents Three-component cycloaddition with TMSCl catalysis

Key Observations :

  • The target compound’s bicyclic sulfonyl-imidazole substituent distinguishes it from spirocyclic or oxadiazole-fused analogs. This may enhance steric bulk and influence binding selectivity .

Sulfonyl-Containing Compounds: Stability and Reactivity

Sulfonyl groups are critical for hydrogen bonding and metabolic stability. A comparison with omeprazole-related sulfinyl/sulfonyl compounds is instructive:

Compound Name Sulfur Oxidation State Core Structure Biological Relevance (Reference)
Target Compound Sulfonyl (-SO₂-) Imidazole-pyrimidine Potential enzyme inhibition (speculative)
Omeprazole N-oxide () Sulfinyl (-SO-) Benzimidazole-pyridine Proton pump inhibition
5-Methoxy-2-(pyridin-2-ylmethylsulfanyl)-1H-benzimidazole Thioether (-S-) Benzimidazole Intermediate in drug synthesis

Key Observations :

  • The imidazole-sulfonyl motif in the target compound contrasts with benzimidazole-sulfinyl groups in omeprazole derivatives, which may alter target specificity .

Pyrimidine Coupling Reactions

The target compound likely involves a multi-step synthesis, including:

Imidazole sulfonation : Similar to sulfonyl chloride reactions in ’s synthesis of spiro-indole pyrimidines .

Methoxy linkage formation: Potentially via nucleophilic substitution, as seen in ’s oxadiazole cycloaddition .

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